

An In-depth Technical Guide to O-Demethylmetoprolol: Chemical Properties and Structure

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Compound of Interest

Compound Name: O-Demethylmetoprolol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **O-Demethylmetoprolol**, a primary active metabolite of the widely prescribed β_1 -adrenergic receptor blocker, metoprolol.^[1] All quantitative data are summarized for clarity, and detailed experimental methodologies from cited literature are provided.

Chemical Properties

O-Demethylmetoprolol, also known as O-Desmethylmetoprolol, is a white to off-white solid.^[1]^[2] It is the product of the O-demethylation of metoprolol, a metabolic process primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver.^[1]^[3]^[4]

Table 1: Physicochemical Properties of **O-Demethylmetoprolol**

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₃ NO ₃	[2][4][5][6]
Molecular Weight	253.34 g/mol	[5][6]
Melting Point	70-72 °C	[7]
Boiling Point (Predicted)	424.6 ± 40.0 °C	[7]
pKa (Predicted)	13.88 ± 0.20	[7]
Solubility	Soluble in Chloroform and Dichloromethane; Slightly soluble in Methanol.	[4][7]

Chemical Structure

The chemical structure of **O-Demethylmetoprolol** is characterized by a phenolic ring and an aliphatic side chain, which are crucial for its biological activity.[2]

Table 2: Structural Identifiers for **O-Demethylmetoprolol**

Identifier	Value	Source
IUPAC Name	1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol	[5]
SMILES	<chem>CC(C)NCC(COC1=CC=C(C=C1)CCO)O</chem>	[5]
InChI	InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3	[2][5]
InChIKey	CUKXSBOAIJILRY-UHFFFAOYSA-N	[2][5]
CAS Number	62572-94-5	[1][2][4][5]

Experimental Protocols

Enantioselective Synthesis of O-Demethylmetoprolol

A convenient synthetic procedure for preparing enantiomers of metoprolol and its major metabolites, including **O-Demethylmetoprolol**, has been developed.[\[8\]](#)

Methodology:

- **Starting Material:** The synthesis begins with 4-(2-hydroxyethyl)phenol.[\[8\]](#)
- **Phenoxide Formation:** The phenolic compound is converted in situ to its corresponding phenoxide through treatment with sodium hydroxide.[\[8\]](#)
- **Epoxidation:** The phenoxide is then treated with either (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[\[8\]](#)
- **Amine Reaction:** The resulting epoxide is transformed into **O-Demethylmetoprolol** through a reaction with isopropylamine.[\[8\]](#)
- **Purity Assessment:** The optical purity of the enantiomers of the O-demethylated metabolite can be measured using HPLC on a chiral column without any derivatization, with reported purities ranging from 96-99% enantiomeric excess (ee).[\[8\]](#)

Analytical Determination in Human Plasma

A validated method for the simultaneous determination of metoprolol and its metabolites, including **O-Demethylmetoprolol**, in human plasma utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).[\[4\]](#)[\[9\]](#)

Methodology:

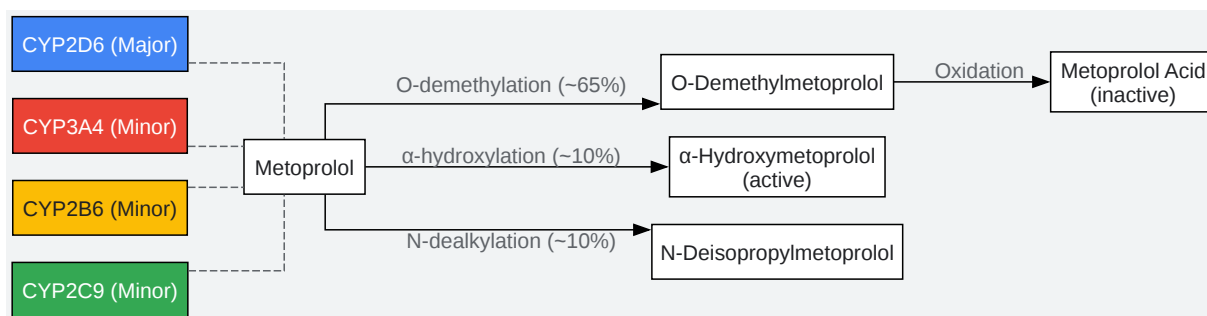
- **Sample Preparation:** Plasma samples are prepared for analysis. While the specific extraction method is not detailed in the provided search results, solid-phase extraction is a common technique for such analyses.[\[10\]](#)
- **Chromatographic Separation:** The prepared samples are subjected to liquid chromatography to separate the parent drug from its metabolites.

- Mass Spectrometric Detection: Tandem mass spectrometry is employed for the sensitive and specific quantification of **O-Demethylmetoprolol** and other analytes.
- Application: This method is applied to pharmacokinetic studies of metoprolol, particularly in relation to CYP2D6 genotypes.[4][9]

Visualizations

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive metabolism in the liver, primarily through three main pathways: O-demethylation, α -hydroxylation, and N-dealkylation.[3][11] O-demethylation is the major metabolic pathway, accounting for approximately 65% of the metabolism and leading to the formation of **O-Demethylmetoprolol**. [3][11] This metabolite is transient and is rapidly oxidized to metoprolol acid.[3][12] The primary enzyme responsible for O-demethylation is CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][11]



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Caption: Metabolic pathways of metoprolol.

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